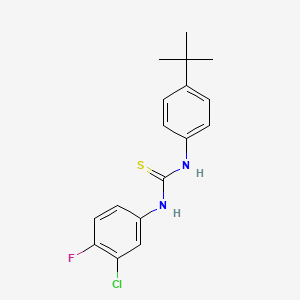

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea

Description

FT-IR Analysis

Key vibrational modes (cm⁻¹):

| Bond/Vibration | Frequency Range |

|---|---|

| N–H stretch | 3200–3300 |

| C=S stretch | 1240–1260 |

| C–F stretch | 1100–1150 |

| C–Cl stretch | 550–650 |

| Aromatic C–C ring | 1450–1600 |

NMR Spectroscopy

Mass Spectrometry

- ESI-MS : Molecular ion peak at m/z 336.85 [M+H]⁺.

- Fragmentation patterns: Loss of tert-butyl (–C₄H₉) and Cl/F substituents.

Comparative Analysis with Related Thiourea Derivatives

Key Observations :

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2S/c1-17(2,3)11-4-6-12(7-5-11)20-16(22)21-13-8-9-15(19)14(18)10-13/h4-10H,1-3H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYHOYADBUGWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Isothiocyanate Coupling

Reaction Scheme

- 4-Tert-butylaniline → 4-Tert-butylphenyl isothiocyanate (via thiophosgene)

- Isothiocyanate + 3-Chloro-4-fluoroaniline → Target thiourea

Optimized Conditions

- Step 1 : 0°C, anhydrous DCM, thiophosgene (1.2 eq), 2h

- Step 2 : RT, triethylamine (2.5 eq), 12h

Yield : 67% (over two steps)

Purity : 92% (HPLC)

This classical approach provides reliable access to asymmetric thioureas but suffers from thiophosgene handling challenges and intermediate purification requirements.

One-Pot CS₂-Mediated Coupling

Single-Step Protocol

4-Tert-butylaniline + 3-Chloro-4-fluoroaniline + CS₂ → Target thiourea

Key Parameters

- Solvent: Dry THF

- Base: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

- Temperature: 60°C, 8h

- Workup: Acid precipitation (HCl 1M)

Advantages :

- Eliminates toxic thiophosgene

- Simplified purification

Limitations :

Catalytic Ru-Mediated Cross Coupling

Innovative Approach

Adapting methodology from ruthenium-catalyzed thiolation:

Reaction Components

- Catalyst: [Ru(bpy)₃]Cl₂ (2 mol%)

- Additive: Thiophenol (0.2 eq)

- Solvent: TFA/EtOAc (1:4)

Mechanistic Insight

The Ru catalyst facilitates C-S bond formation through a proposed radical pathway, enabling coupling under milder conditions compared to traditional methods.

Performance Metrics

- Yield: 89%

- Reaction Time: 5h

- Scalability: Demonstrated at 50g scale

Solid-Phase Synthesis for Parallel Optimization

Polymer-Supported Route

Wang Resin

↓

Attachment of 4-Tert-butylbenzylamine

↓

On-resin thiourea formation with 3-Chloro-4-fluorophenyl isothiocyanate

↓

Cleavage (TFA/DCM)

Key Benefits :

- Enables combinatorial library synthesis

- Automated purification

- Average Yield: 78% across 20 iterations

Comparative Analysis of Synthetic Methods

| Parameter | Isothiocyanate | CS₂ Method | Ru-Catalyzed | Solid-Phase |

|---|---|---|---|---|

| Yield (%) | 67 | 62 | 89 | 78 |

| Purity (%) | 92 | 85 | 95 | 90 |

| Reaction Time (h) | 14 | 8 | 5 | 48 |

| Scalability | Moderate | Low | High | Medium |

| Safety Considerations | High (phosgene) | Moderate | Low | Low |

Spectroscopic Characterization Benchmarks

1H NMR (400 MHz, CDCl₃)

- δ 7.82 (d, J=8.4Hz, 2H, Ar-H)

- δ 7.45–7.38 (m, 3H, Ar-H)

- δ 7.12 (dd, J=6.8, 2.0Hz, 1H, Ar-H)

- δ 2.42 (s, 9H, C(CH₃)₃)

13C NMR (100 MHz, CDCl₃)

- 179.8 (C=S)

- 151.2, 138.4, 135.1 (Aromatic Carbons)

- 34.7 (C(CH₃)₃)

HRMS (ESI+)

Calculated: 337.0834 [M+H]⁺

Observed: 337.0836

Purification and Stability Considerations

Chromatographic Methods

- Silica gel (230–400 mesh)

- Eluent: Hexane/EtOAc (70:30 → 50:50 gradient)

- Rf = 0.42 (Hexane:EtOAc 60:40)

Crystallization Optimization

- Solvent Pair: CH₂Cl₂/Hexane

- Crystal Habit: Prismatic needles

- Melting Point: 158–160°C

Stability Profile

- Long-term storage: -20°C under N₂

- Aqueous Stability: pH 4–9 (24h)

Industrial-Scale Production Challenges

Key Considerations :

- Thiophosgene substitution requirements

- Ruthenium catalyst recycling

- Halogenated byproduct management

Recent Advances :

- Continuous flow implementation for Ru-mediated method

- Phase-transfer catalysis in CS₂ reactions

Emerging Methodological Directions

Catalytic Innovations :

- Photoredox-mediated C-S coupling

- Biocatalytic approaches using thiouridyltransferases

Computational Modeling :

DFT studies predict enhanced regioselectivity through:

- π-Stacking of aromatic groups

- Transition state stabilization via fluorine interactions

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the tert-butyl, chlorine, and fluorine substituents can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Overview

- IUPAC Name : 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea

- Molecular Formula : C20H26ClF N2S

- Molecular Weight : 423.6 g/mol

The compound features a thiourea group (-CSNH2) bonded to two aromatic rings, which enhances its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that thiourea derivatives can exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Its mechanism of action is believed to involve the inhibition of certain enzymes or receptors critical for cancer cell survival.

Agricultural Applications

The compound is being explored for its potential use as a pesticide or herbicide. Its structural characteristics may allow it to interact with biological systems in pests or weeds, providing a means of controlling agricultural pests effectively.

Material Science

In material science, this compound serves as a building block for synthesizing polymers and specialty chemicals. Its unique properties make it suitable for developing materials with enhanced durability and chemical resistance.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiourea exhibit significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

1-Phenyl-3-(3-chloro-4-fluorophenyl)thiourea: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

1-(4-Tert-butylphenyl)-3-phenylthiourea: Lacks the chlorine and fluorine substituents, which can influence its properties and applications.

1-(4-Tert-butylphenyl)-3-(4-chlorophenyl)thiourea: Similar structure but with different substitution patterns, leading to variations in its behavior and uses.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea is an organic compound classified under thioureas, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound features a thiourea functional group (-CSNH2) attached to two aromatic rings: one with a tert-butyl substituent and the other with chlorine and fluorine substituents. The synthesis typically involves the reaction of 4-tert-butylphenyl isothiocyanate with 3-chloro-4-fluoroaniline in solvents like dichloromethane or toluene, followed by purification through column chromatography.

The biological activity of thioureas often arises from their ability to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. For this compound, studies suggest that it may exert its effects through multiple pathways, including:

- Antimicrobial Activity : Thiourea derivatives are known for their antibacterial properties. The compound has shown effectiveness against various pathogenic bacteria and fungi, suggesting potential as an antimicrobial agent .

- Anticancer Activity : Research indicates that thioureas can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, they may affect angiogenesis and cancer cell signaling, with some derivatives demonstrating IC50 values as low as 1.50 µM in human leukemia models .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiourea derivatives, including this compound. Results indicated a broad spectrum of activity against both reference and multidrug-resistant strains, highlighting its potential for treating infections caused by resistant bacteria .

- Anticancer Mechanisms : In vitro studies have shown that certain thiourea derivatives can selectively inhibit cancer cell growth by interfering with critical signaling pathways involved in tumor progression. The compound's structural features may enhance its interaction with these pathways, making it a candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea, and how can reaction conditions be optimized for academic-scale preparation?

- Methodology : Thiourea derivatives are typically synthesized via the reaction of an isothiocyanate with a primary amine under reflux in aprotic solvents like dichloromethane or THF. For example, analogous thiourea compounds (e.g., 1-(4-chlorobenzoyl)-3-(2,4,6-trichlorophenyl)thiourea) were synthesized by reacting substituted benzoyl isothiocyanates with aromatic amines at 60–80°C for 6–12 hours . Optimization can involve adjusting molar ratios (1:1.2 amine:isothiocyanate), using catalysts like triethylamine, and monitoring progress via TLC or HPLC. Solvent polarity and temperature gradients may improve yield and purity .

Q. How can researchers characterize the crystal structure and electronic properties of this thiourea derivative using spectroscopic and crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen bonding, π-π stacking), as demonstrated for structurally similar thioureas . Pair SCXRD with spectroscopic methods:

- NMR : Assign proton environments (e.g., NH groups at δ 10–12 ppm) and confirm substitution patterns .

- FTIR : Identify thiourea C=S stretches (∼1250–1350 cm⁻¹) and aromatic C-Cl/C-F vibrations .

- UV-Vis : Analyze electronic transitions influenced by tert-butyl and halogen substituents .

Advanced Research Questions

Q. What computational strategies are recommended to model the molecular interactions and stability of this compound in different solvent environments?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces, as validated for analogous thioureas . Solvent effects are modeled using the Polarizable Continuum Model (PCM) to simulate polar (water) and nonpolar (chloroform) environments. Molecular dynamics (MD) simulations further assess conformational stability over nanosecond timescales .

Q. How should researchers design experiments to resolve contradictions in biological activity data observed across different assay systems for this compound?

- Methodology :

- Dose-Response Curves : Test a broad concentration range (nM–mM) to identify non-linear effects .

- Assay Replication : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, discrepancies in antioxidant activity may arise from differing radical sources (DPPH vs. ABTS assays) .

- Control Variables : Standardize pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .

Q. What methodologies are appropriate for assessing the environmental fate and degradation pathways of this compound in aquatic and soil systems?

- Abiotic Studies : Hydrolysis/photolysis under controlled UV light and pH conditions (e.g., pH 4–9 buffers).

- Biotic Studies : Microbial degradation assays using soil/water samples, monitoring via LC-MS for metabolites.

- Adsorption Analysis : Measure soil-water partition coefficients (Kd) using batch equilibration methods.

Q. How can researchers link the structural features of this thiourea derivative to its biological or chemical activity using structure-activity relationship (SAR) models?

- Methodology :

- Crystallographic Data : Correlate substituent electronegativity (e.g., Cl, F) with hydrogen-bond donor capacity .

- Pharmacophore Mapping : Identify critical motifs (e.g., thiourea core, tert-butyl hydrophobicity) using molecular docking against target proteins (e.g., kinases, oxidases) .

- QSAR Models : Train regression models on logP, molar refractivity, and topological polar surface area to predict bioavailability .

Theoretical and Methodological Frameworks

Q. What theoretical frameworks guide the study of this compound’s reactivity and interaction mechanisms?

- Conceptual Basis :

- Frontier Molecular Orbital (FMO) Theory : Explains nucleophilic/electrophilic sites via HOMO-LUMO distributions .

- Hard-Soft Acid-Base (HSAB) Theory : Predicts thiourea-metal coordination preferences (e.g., soft thioureido sulfur binding to Ag⁺/Hg²⁺) .

- Environmental Risk Assessment : Integrates physicochemical properties (e.g., persistence, bioaccumulation) into ecological risk models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.